molecular formula C11H17N B1615502 2-Methylamino-1-phenylbutane CAS No. 84952-60-3

2-Methylamino-1-phenylbutane

Cat. No. B1615502
CAS RN: 84952-60-3
M. Wt: 163.26 g/mol
InChI Key: ONNVUALDGIKEIJ-UHFFFAOYSA-N
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Description

2-Methylamino-1-phenylbutane is a methamphetamine analog with structural similarity to 2-ethylamino-1-phenylbutane . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Molecular Structure Analysis

The molecular formula of this compound is C11H17N . Its average mass is 163.259 Da and its monoisotopic mass is 163.136093 Da .

Scientific Research Applications

  • Forensic Identification : Buphedrone has been identified in both biological and non-biological materials, highlighting its relevance in forensic science. Zuba, Adamowicz, and Byrska (2013) presented cases where buphedrone was detected in car crash victims and drug users, using techniques such as GC-MS and LC-MS/MS, thereby emphasizing its forensic significance (Zuba, Adamowicz, & Byrska, 2013).

  • Structural Analysis and Computational Studies : Nycz, Małecki, Zawiazalec, and Paździorek (2011) conducted X-ray structures and computational studies on cathinones, including buphedrone. Their work involved characterizing these substances through FTIR, UV–Vis, and multinuclear NMR spectroscopy, offering insights into the structural properties of buphedrone (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

  • Chemical Reactions and Product Formation : The reaction of buphedrone with benzenediazonium tetrafluoroborates was studied by Šimůnek, Pešková, Bertolasi, Lyčka, and Macháček (2004). They found that this reaction leads to the formation of unique pyridazinium salts, a discovery that could have implications for organic synthesis and material science (Šimůnek, Pešková, Bertolasi, Lyčka, & Macháček, 2004).

  • Potential in Pharmacotherapy Research : Vogel, Arning, Wasek, Bottiglieri, and Gibson (2013) explored the use of 2-(methylamino)alkanoic acids, including buphedrone analogs, as potential pharmacotherapeutic agents for PKU. Their work suggests that such compounds might inhibit brain phenylalanine accumulation, a line of research significant for treating certain metabolic disorders (Vogel, Arning, Wasek, Bottiglieri, & Gibson, 2013).

  • Neurotoxicological Research : Zhao, Castagnoli, Ricaurte, Steele, and Martello (1992) investigated the neurotoxicological properties of buphedrone metabolites. They focused on the potential role of these metabolites in mediating the neurotoxic actions of MDMA, which is crucial for understanding the broader impacts of such substances on the brain (Zhao, Castagnoli, Ricaurte, Steele, & Martello, 1992).

Safety and Hazards

The physiological and toxicological properties of 2-Methylamino-1-phenylbutane have not been determined . It is advised to consider this material hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with skin or eyes .

Future Directions

Given that 2-Methylamino-1-phenylbutane is a methamphetamine analog, future research could focus on understanding its physiological and toxicological properties, its potential uses, and its implications for public health . It’s also worth noting that this compound has been detected in urine samples from persons known to consume the banned sports dietary supplement 'CRAZE’ , suggesting a potential area of investigation.

properties

IUPAC Name

N-methyl-1-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-11(12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNVUALDGIKEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84952-60-3
Record name 2-Methylamino-1-phenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLAMINO-1-PHENYLBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTM6NOX2CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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